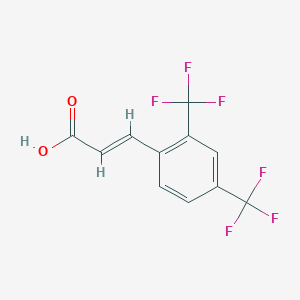

2,4-Bis(trifluoromethyl)cinnamic acid

Descripción general

Descripción

2,4-Bis(trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the para-position .

Molecular Structure Analysis

The molecular formula of 2,4-Bis(trifluoromethyl)cinnamic acid is C11H6F6O2 . The molecular weight is 284.155 Da . The structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis

2,4-Bis(trifluoromethyl)cinnamic acid is a white to light yellow crystalline powder . It has a melting point range of 199 - 205 °C .Aplicaciones Científicas De Investigación

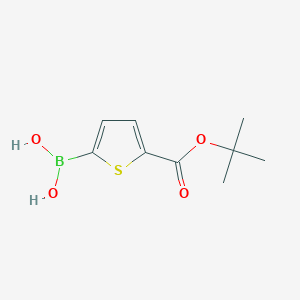

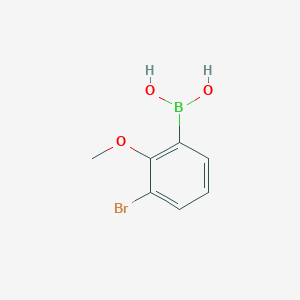

Catalytic Applications and Organic Synthesis 2,4-Bis(trifluoromethyl)cinnamic acid has been investigated for its role in catalytic applications, notably in the synthesis of complex organic compounds. For instance, novel biological-based nano organo solid acids have been developed for catalyzing the synthesis of derivatives like cinnamic acid under green and mild conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015). Furthermore, its phenylboronic acid derivative has been shown to be an effective catalyst for dehydrative condensation, highlighting the ortho-substituent's critical role in accelerating amidation (Wang, Lu, & Ishihara, 2018).

Anticancer Potential Cinnamic acid derivatives, including those modified with trifluoromethyl groups, have garnered attention for their anticancer properties. A comprehensive review on cinnamic acid derivatives underscored their underutilized potential as antitumor agents, detailing various synthetic approaches and biological evaluations (De, Baltas, & Bedos-Belval, 2011).

Antioxidant and Anticancer Agents A study focused on novel cinnamic acid derivatives explored their antioxidant, anti-inflammatory, and cytotoxic properties. Among synthesized compounds, certain derivatives showed potent LOX inhibition, indicating their potential in developing antioxidant and anticancer therapies (Pontiki, Hadjipavlou-Litina, Litinas, & Geromichalos, 2014).

Material Science and Corrosion Inhibition In material science, derivatives of cinnamic acid, including 2,4-bis(trifluoromethyl)cinnamic acid, have been evaluated for their utility in corrosion inhibition. Such studies reveal the effectiveness of these compounds in protecting metals in acidic environments, contributing to the development of safer and more efficient corrosion inhibitors (Bentiss et al., 2007).

Safety And Hazards

2,4-Bis(trifluoromethyl)cinnamic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

A recent study suggests that trifluoromethylcinnamanilide Michael acceptors, which are related to 2,4-Bis(trifluoromethyl)cinnamic acid, could be used for the treatment of resistant bacterial infections . This indicates potential future directions for the use of 2,4-Bis(trifluoromethyl)cinnamic acid and related compounds in medical applications.

Propiedades

IUPAC Name |

(E)-3-[2,4-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-1-6(2-4-9(18)19)8(5-7)11(15,16)17/h1-5H,(H,18,19)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAXXKKVJARVCF-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(trifluoromethyl)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

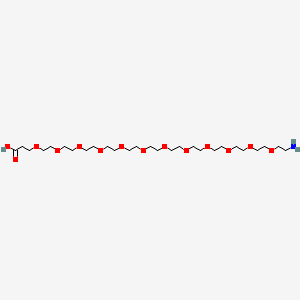

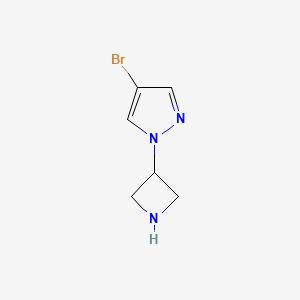

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)

![tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate](/img/structure/B1524763.png)

![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)